3-Aminothietane 1,1-dioxide 3-Aminothietane 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 88511-13-1
VCID: VC3062310
InChI: InChI=1S/C3H7NO2S/c4-3-1-7(5,6)2-3/h3H,1-2,4H2
SMILES: C1C(CS1(=O)=O)N
Molecular Formula: C3H7NO2S
Molecular Weight: 121.16 g/mol

3-Aminothietane 1,1-dioxide

CAS No.: 88511-13-1

Cat. No.: VC3062310

Molecular Formula: C3H7NO2S

Molecular Weight: 121.16 g/mol

* For research use only. Not for human or veterinary use.

3-Aminothietane 1,1-dioxide - 88511-13-1

Specification

CAS No. 88511-13-1
Molecular Formula C3H7NO2S
Molecular Weight 121.16 g/mol
IUPAC Name 1,1-dioxothietan-3-amine
Standard InChI InChI=1S/C3H7NO2S/c4-3-1-7(5,6)2-3/h3H,1-2,4H2
Standard InChI Key QYOJSNPPGRBNJR-UHFFFAOYSA-N
SMILES C1C(CS1(=O)=O)N
Canonical SMILES C1C(CS1(=O)=O)N

Introduction

Chemical Structure and Properties

Molecular Structure

3-Aminothietane 1,1-dioxide consists of a four-membered ring containing a sulfur atom with two double-bonded oxygen atoms (dioxide functionality) and an amino group at position 3. The molecular formula is C3H7NO2S, represented by the SMILES notation O=S1(=O)CC(N)C1 . This structure creates a unique spatial arrangement that contributes to its chemical reactivity and biological activity. The nitrogen atom provides a nucleophilic site for various chemical reactions, while the sulfone group introduces polarity and hydrogen-bonding capabilities. The strained four-membered ring creates distinct reactivity patterns that differentiate it from other heterocyclic compounds.

Physical Properties

The physical properties of 3-Aminothietane 1,1-dioxide are summarized in Table 1:

PropertyValueSource
CAS Number88511-13-1
Molecular Weight121.16 g/mol
Molecular FormulaC3H7NO2S
IUPAC Name1,1-dioxothietan-3-amine
Storage Conditions4°C
InChI KeyQYOJSNPPGRBNJR-UHFFFAOYSA-N
Canonical SMILESC1C(CS1(=O)=O)N

Chemical Properties

3-Aminothietane 1,1-dioxide exhibits characteristic chemical properties due to its unique structural features. The sulfone group (SO2) is strongly electron-withdrawing, which affects the reactivity of adjacent carbon atoms and the amino group. The compound is relatively stable under normal conditions but can undergo various transformations under specific reaction conditions. The amine functionality serves as a nucleophilic site, allowing for various substitution reactions. Meanwhile, the strained four-membered ring introduces ring tension that can be exploited in ring-opening reactions.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of 3-Aminothietane 1,1-dioxide typically involves [2+2] cycloaddition reactions of sulfene (CH2=SO2) or its analogs to enamines, followed by reduction of the resulting products. This approach efficiently constructs the four-membered thietane ring with the dioxide functionality. The synthetic methodology has been refined to improve yields and stereoselectivity, making the compound more accessible for research applications.

Chemical Reactions

Reduction Reactions

Reduction reactions of 3-Aminothietane 1,1-dioxide are often performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can target the sulfone group or modify the amino functionality. The reduction pathways provide access to various derivatives with altered biological and chemical properties, making them valuable in pharmaceutical research and organic synthesis.

Substitution Reactions

Substitution reactions primarily occur at the nitrogen atom of the amino group, where various alkyl, acyl, or sulfonyl groups can be introduced. These modifications alter the compound's physical properties, biological activity, and chemical reactivity. The nucleophilic nature of the amino group facilitates reactions with electrophiles like alkyl halides, acyl chlorides, and other activated species. The resulting derivatives can serve as building blocks for more complex molecules.

Biological Activities and Applications

Medicinal Chemistry Applications

3-Aminothietane 1,1-dioxide and its derivatives have attracted significant interest in medicinal chemistry due to their unique structural features that can interact with various biological targets. The compound's specific biological activities include:

  • Antimicrobial Activity: Derivatives of this compound have demonstrated promising antimicrobial properties against various pathogens. Structural modifications to the thietane core can enhance efficacy against bacteria and fungi.

  • Anticancer Properties: Research has investigated the potential anticancer effects of this compound class. Certain derivatives have shown the ability to inhibit cancer cell proliferation in vitro, suggesting mechanisms that may involve interference with cell cycle progression or induction of apoptosis.

  • Antiviral Activity: Notable research has highlighted the compound's role as a fusion inhibitor for respiratory syncytial virus (RSV). A derivative exhibited an EC value of 5 nM, demonstrating significant antiviral potency with a therapeutic index greater than 27,000.

Research in Drug Development

The unique structure of 3-Aminothietane 1,1-dioxide makes it valuable for drug development, particularly as a building block for enzyme inhibitors and receptor modulators. The four-membered ring provides a specific spatial arrangement that can be exploited for target binding, while the amine and sulfone groups offer sites for hydrogen bonding and other intermolecular interactions.

Table 2: Antiviral Activity of Related Compounds

CompoundEC (nM)CC (nM)Therapeutic Index
Compound 25>300,000>60,000
BMS-43377134.5>300,000>8,695

This data demonstrates the high potency and excellent safety profile of selected derivatives, highlighting their potential in antiviral drug development.

Structure-Activity Relationships

Key Structural Elements

The biological activity of 3-Aminothietane 1,1-dioxide is influenced by several structural elements:

Research on related compounds has shown that modifications to these elements can significantly alter biological activity. For instance, studies on 3-aminotetrahydrothiophene 1,1-dioxides revealed that "the sulfone linkage is essential for ARE-inducing activity" . While this finding pertains to a related compound, it underscores the importance of the sulfone group in biological activity.

Comparison with Similar Compounds

3-Aminothietane 1,1-dioxide can be compared with related heterocyclic structures to better understand its unique properties. Thietane 1,1-dioxide (CAS: 5687-92-3) is structurally similar but lacks the amino group at position 3 . This difference significantly affects properties such as:

  • Solubility profiles

  • Melting/boiling points

  • Chemical reactivity

  • Biological activity

Table 3: Comparison of 3-Aminothietane 1,1-dioxide with Thietane 1,1-dioxide

Property3-Aminothietane 1,1-dioxideThietane 1,1-dioxide
Molecular FormulaC3H7NO2SC3H6O2S
Molecular Weight121.16 g/mol106.144 g/mol
Boiling PointNot reported506.3±18.0 °C at 760 mmHg
DensityNot reported1.4±0.1 g/cm³
Flash PointNot reported402.5±13.9 °C
Key Functional GroupAmino group at position 3None (parent structure)

This comparison highlights how the addition of an amino group significantly alters the compound's properties and potential applications .

Future Research Directions

Expanding Biological Activity Studies

Future research on 3-Aminothietane 1,1-dioxide could focus on expanding our understanding of its biological activities through:

  • Screening against a broader range of disease targets

  • Detailed mechanism-of-action studies

  • Structure-activity relationship investigations with systematic modifications

  • In vivo efficacy and toxicity studies for promising derivatives

Synthetic Methodology Development

Advancements in synthetic approaches could enhance access to 3-Aminothietane 1,1-dioxide and its derivatives:

  • Development of more efficient and scalable synthesis routes

  • Stereoselective methods for constructing the thietane ring

  • Green chemistry approaches with reduced environmental impact

  • Flow chemistry adaptations for continuous manufacturing

Novel Applications Exploration

Exploring new applications beyond current research focuses could reveal untapped potential:

  • Materials science applications exploiting the unique structural features

  • Catalysis applications using the compound as a ligand or catalyst

  • Agrochemical applications targeting plant pathogens or growth regulation

  • Diagnostic applications utilizing selective binding properties

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